[2-(2,6-Dimethylpiperazin-1-yl)ethyl]dimethylamine
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Overview
Description
[2-(2,6-Dimethylpiperazin-1-yl)ethyl]dimethylamine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with dimethyl groups at positions 2 and 6, and an ethyl chain terminating in a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,6-Dimethylpiperazin-1-yl)ethyl]dimethylamine typically involves the alkylation of piperazine derivatives
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieve efficient synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: This compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like alkyl halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
[2-(2,6-Dimethylpiperazin-1-yl)ethyl]dimethylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical formulations.
Mechanism of Action
The mechanism of action of [2-(2,6-Dimethylpiperazin-1-yl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.
Comparison with Similar Compounds
- [2-(2,6-Dimethylpiperazin-1-yl)ethyl]amine
- [2-(2,6-Dimethylpiperazin-1-yl)ethyl]methylamine
- [2-(2,6-Dimethylpiperazin-1-yl)ethyl]ethylamine
Comparison: Compared to its analogs, [2-(2,6-Dimethylpiperazin-1-yl)ethyl]dimethylamine exhibits unique properties due to the presence of the dimethylamine group. This structural feature enhances its lipophilicity and ability to cross biological membranes, making it more effective in certain applications, such as drug delivery and receptor binding studies.
Properties
IUPAC Name |
2-(2,6-dimethylpiperazin-1-yl)-N,N-dimethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-9-7-11-8-10(2)13(9)6-5-12(3)4/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPISDENDJFRNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1CCN(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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